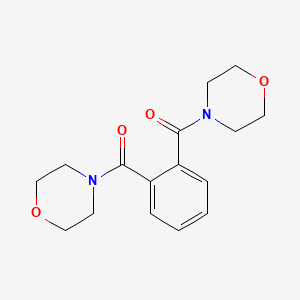
Benzene-1,2-diylbis(morpholin-4-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-diylbis(morpholin-4-ylmethanone) is a chemical compound with the molecular formula C16H20N2O4 It is characterized by the presence of two morpholine rings attached to a benzene ring via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(morpholin-4-ylmethanone) typically involves the reaction of 1,2-diaminobenzene with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene-1,2-diylbis(morpholin-4-ylmethanone) may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2-diylbis(morpholin-4-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzene-1,2-diylbis(morpholin-4-ylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene-1,2-diylbis(morpholin-4-ylmethanone) exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzene-1,2-diylbis(ethanone): Similar structure but with ethanone linkages instead of morpholine rings.
Benzene-1,2-diylbis(piperidin-4-ylmethanone): Contains piperidine rings instead of morpholine rings.
Uniqueness: Benzene-1,2-diylbis(morpholin-4-ylmethanone) is unique due to the presence of morpholine rings, which impart specific chemical and biological properties that are not observed in similar compounds with different ring structures.
Properties
CAS No. |
6425-65-6 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-5-9-21-10-6-17)13-3-1-2-4-14(13)16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 |
InChI Key |
ALUQMBZPJUOGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















